4'-Methyl-[1,4']bipiperidinyl dihydrochloride
Description
Properties
IUPAC Name |
4-methyl-4-piperidin-1-ylpiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-11(5-7-12-8-6-11)13-9-3-2-4-10-13;;/h12H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAPNCGBIUSKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674277 | |
| Record name | 4'-Methyl-1,4'-bipiperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3543-23-5 | |
| Record name | 4'-Methyl-1,4'-bipiperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-[1,4’]bipiperidinyl dihydrochloride typically involves the reaction of 4-methylpiperidine with 1,4-dichlorobutane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of 4’-Methyl-[1,4’]bipiperidinyl dihydrochloride may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-[1,4’]bipiperidinyl dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvent, low temperature.
Substitution: Hydroxide ions, amines; reaction conditionsaqueous or organic solvent, elevated temperature.
Major Products Formed
Oxidation: N-oxides of 4’-Methyl-[1,4’]bipiperidinyl dihydrochloride.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Methyl-[1,4’]bipiperidinyl dihydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.
Medicine: Explored for its therapeutic properties, particularly in the development of new drugs for treating neurological disorders and other medical conditions.
Mechanism of Action
The mechanism of action of 4’-Methyl-[1,4’]bipiperidinyl dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes, in biological systems. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. Additionally, it may inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A precursor in the synthesis of 4’-Methyl-[1,4’]bipiperidinyl dihydrochloride.
1,4-Dichlorobutane: Another precursor used in the synthesis.
N-Methylpiperidine: A structurally similar compound with different chemical properties and applications.
Uniqueness
4’-Methyl-[1,4’]bipiperidinyl dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets and undergo diverse chemical reactions makes it a valuable compound in research and industrial applications .
Biological Activity
4'-Methyl-[1,4']bipiperidinyl dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its bipiperidine core structure, which influences its interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound primarily involves its interaction with specific molecular targets. This compound may function as an agonist or antagonist at certain receptors, modulating their activity and influencing physiological processes. Additionally, it can inhibit or activate specific enzymes, thereby affecting metabolic pathways and cellular functions.
Applications in Scientific Research
This compound is utilized in several research domains:
- Chemistry : It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology : Investigated for its effects on biological systems, particularly its interaction with cellular receptors and enzymes.
- Medicine : Explored for therapeutic properties, especially in developing drugs for treating neurological disorders and other medical conditions.
Table 1: Biological Activities of this compound
| Activity Type | Description | References |
|---|---|---|
| Receptor Interaction | Acts on neurotransmitter systems; potential modulation of receptor activity. | |
| Enzyme Modulation | Inhibits or activates specific enzymes affecting metabolic pathways. | |
| Therapeutic Potential | Investigated for use in treating neurological disorders; potential drug development applications. |
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Neurological Disorders : Research indicates that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems. Preclinical models have shown promise in reducing symptoms associated with conditions like Parkinson's disease .
- Cancer Research : The compound's ability to influence cellular signaling pathways has led to investigations into its efficacy in cancer treatment. Studies suggest it may inhibit tumor growth through mechanisms involving immune modulation and angiogenesis inhibition .
- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary data indicate favorable absorption and distribution characteristics that support further clinical evaluation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
